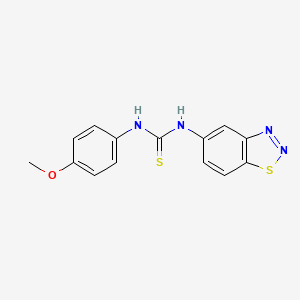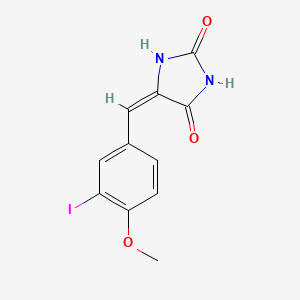
N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea, also known as BMT-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-1 belongs to the class of thiourea derivatives and has been studied extensively for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for cell division. This results in the inhibition of cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. Studies have shown that N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. Another area of research is the development of novel drug delivery systems to improve the bioavailability of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. Additionally, further studies are needed to explore the potential of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in the inhibition of cell growth and induction of apoptosis. While N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, such as its selectivity for cancer cells, it also has limitations, such as its low solubility in water. Further research is needed to explore the potential of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea in other therapeutic areas and to improve its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea involves the reaction of 4-methoxyaniline with 2-amino-1,3-benzothiazole to form 4-methoxy-N-(1,3-benzothiazol-2-yl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea.
Applications De Recherche Scientifique
N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-5-2-9(3-6-11)15-14(20)16-10-4-7-13-12(8-10)17-18-21-13/h2-8H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDIITPJQCBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)


![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)

![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)

![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)